

Cross-reactivity profiling of PKC-IN-5 against other kinases

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Enzastaurin: A Comparative Guide to Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity profile of Enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ). Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. This document presents quantitative data on Enzastaurin's activity against its primary targets and a broad panel of other kinases, alongside the experimental methodology used for these assessments.

Selectivity Profile of Enzastaurin

Enzastaurin is a potent inhibitor of PKC β , with an IC50 value of 6 nM in cell-free assays.[1] It exhibits a degree of selectivity against other PKC isoforms, with IC50 values of 39 nM, 83 nM, and 110 nM for PKC α , PKC γ , and PKC ϵ , respectively.[1] This demonstrates a 6- to 20-fold selectivity for PKC β over these other PKC family members.[1]

However, like many kinase inhibitors, Enzastaurin is not entirely specific and can interact with other kinases, particularly at higher concentrations. This is a critical consideration as off-target effects can influence cellular responses and contribute to toxicity.



Cross-Reactivity Data

To provide a comprehensive overview of Enzastaurin's selectivity, the following table summarizes its binding affinity (Kd) against a panel of human kinases as determined by the KINOMEscan® platform. Lower Kd values indicate stronger binding.



Target Kinase	Gene Symbol	Kd (nM)
Glycogen synthase kinase 3 beta	GSK3B	8.3
Protein kinase C epsilon	PRKCE	8.9
Protein kinase C delta	PRKCD	25.0
Ribosomal protein S6 kinase A6	RSK4	25.0
Protein kinase C theta	PRKCQ	36.0
Fms related receptor tyrosine kinase 3 (D835Y)	FLT3	40.0
Protein kinase C eta	PRKCH	46.0
Fms related receptor tyrosine kinase 3 (D835H)	FLT3	49.0
Fms related receptor tyrosine kinase 3 (ITD)	FLT3	72.0
Mitogen-activated protein kinase 15	ERK8	76.0
Ribosomal protein S6 kinase A3	RSK2	87.0
Dual specificity tyrosine-protein kinase 1A	DYRK1A	160
cGMP-dependent protein kinase 2	PRKG2	170
Pim-1 proto-oncogene, serine/threonine kinase	PIM1	200
Ribosomal protein S6 kinase A2	RSK3	220



Myosin light chain kinase	MYLK4	230
family member 4	=	

Data sourced from DiscoveRx KINOMEscan® screen of 72 inhibitors against 456 human kinases.[2]

Signaling Pathway Interactions

Enzastaurin's inhibitory activity extends beyond the PKC family, notably affecting the PI3K/AKT pathway. It has been shown to suppress the phosphorylation of AKT and its downstream effector, glycogen synthase kinase 3 beta (GSK3β).[3] This interaction with other signaling cascades highlights the importance of a broad kinase profile when assessing the cellular effects of an inhibitor.

Enzastaurin

Enzastaurin

Inhibits

PI3K/AKT Pathway

PKCB

Downstream Effects
(e.g., Angiogenesis, Proliferation, Apoptosis)

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Caption: Simplified diagram of Enzastaurin's inhibitory effects on key signaling pathways.

Experimental Protocols

Kinase Inhibition Assay (for IC50 determination)

The inhibitory activity of Enzastaurin against PKC isoforms was determined using a filter plate assay that measures the incorporation of 33P into a myelin basic protein substrate.[1]

- Reaction Setup: Reactions are prepared in 100 μL volumes in 96-well polystyrene plates.
 The final reaction conditions are: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 4% DMSO,
 5 mM MgCl2, 100 μM CaCl2, 0.1 mg/mL phosphatidylserine, 5 μg/mL diacetyl glycerol, 30
 μM ATP, 0.005 μCi/μL 33ATP, 0.25 mg/mL myelin basic protein, and serial dilutions of
 Enzastaurin.[1]
- Enzyme Addition: Recombinant human PKC enzymes (PKCβII, PKCα, PKCε, or PKCγ) are added to initiate the reaction.[1]
- Incubation: The reaction is incubated at room temperature for 60 minutes.
- Quenching: The reaction is stopped by the addition of 10% H3PO4.[1]
- Filtration and Washing: The reaction mixture is transferred to a multiscreen anionic phosphocellulose 96-well filter plate, incubated for 30 to 90 minutes, filtered, and washed four times with 0.5% H3PO4 on a vacuum manifold.[1]
- Detection: A scintillation cocktail is added to the wells, and the plates are read on a Microbeta scintillation counter to measure 33P incorporation.[1]
- Data Analysis: IC50 values are calculated by fitting a three-variable logistic equation to the dose-response data.[1]



Kinase Inhibition Assay Workflow Preparation Prepare Reaction Mix Serially Dilute Enzastaurin (Buffer, Substrate, ATP, etc.) Add Kinase Enzyme Reaction Incubate at Room Temperature Quench Reaction (add H3PO4) Detection & Analysis Transfer to Filter Plate Wash to Remove Unincorporated ATP Add Scintillation Cocktail & Read Plate

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Caption: Workflow for determining kinase inhibition using a filter plate assay.

Calculate IC50 Values



Conclusion

Enzastaurin is a potent inhibitor of PKCβ with a defined selectivity profile against other PKC isoforms. However, comprehensive kinome screening reveals interactions with a broader range of kinases, including members of the GSK, RSK, and FLT3 families. This cross-reactivity, particularly the inhibition of the PI3K/AKT pathway, should be considered when designing experiments and interpreting data. The provided experimental protocols offer a foundation for researchers to conduct their own assessments of Enzastaurin's activity. A thorough understanding of an inhibitor's selectivity is paramount for the successful development of targeted therapies.

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